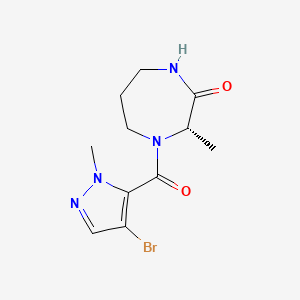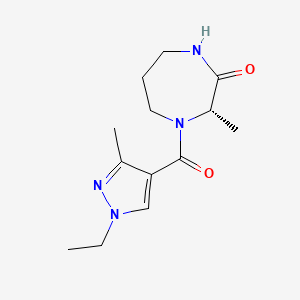
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one acts as an inhibitor of several enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal (BET) proteins, and protein kinase C (PKC) isoforms. By inhibiting these targets, this compound can modulate gene expression, cell signaling pathways, and immune responses.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in immune cells, and improve cognitive function in neuronal cells. In vivo studies have demonstrated antitumor activity in mouse models of breast and lung cancer, as well as anti-inflammatory effects in mouse models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is its specificity for certain targets, which allows for more precise modulation of biological processes. However, the compound's potency and toxicity may vary depending on the cell type and experimental conditions, which can affect the interpretation of results.
Orientations Futures
Future research on (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one could focus on optimizing its pharmacological properties, such as improving its solubility and bioavailability. Additionally, the compound's potential as a combination therapy with other drugs could be explored, as well as its effects on other disease models and biological systems. Finally, further studies on the compound's mechanism of action and downstream effects could provide insights into its therapeutic potential and limitations.
Méthodes De Synthèse
The synthesis of (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one involves the reaction of 4-bromo-2-methylpyrazole-3-carboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent. This reaction yields the intermediate, which is then treated with trifluoroacetic anhydride to obtain the final product, this compound.
Applications De Recherche Scientifique
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-7-10(17)13-4-3-5-16(7)11(18)9-8(12)6-14-15(9)2/h6-7H,3-5H2,1-2H3,(H,13,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMCAQHWHGEOL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)


![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)

